Cas no 92692-39-2 (Amorphadiene)

Amorphadiene 化学的及び物理的性質
名前と識別子
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- 1beta,6beta,7beta,10alphaH-cadina-4,11-diene
- 4,11-amorphadiene
- amorpha-4,11-diene
- amorpha4,11-diene
- amorphadiene
- (1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- HMTAHNDPLDKYJT-CBBWQLFWSA-N
- (-)-Amorpha-4,11-diene
- (+)-amorpha-4,11-diene
- DTXSID50239106
- CHEBI:52026
- LMPR0103330005
- SJA
- Q4747721
- (1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-1-methylethenyl)naphthalene
- XA164865
- (1R,4R,4aS,8aR)-4,7-dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- 92692-39-2
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-1-(1-methylethenyl)-, (1R-(1alpha,4beta,4abeta.,8abeta.))-
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-1-(1-methylethenyl)-, [1R-(1.alpha.,4.beta.,4abeta.,8abeta.)]-
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-1-(1-methylethenyl)-, (1R,4R,4aS,8aR)-; Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-1-(1-methylethenyl)-, [1R-(1a,4ss,4ass,8ass)]-; (1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethenyl)naphthalene; (-)-Amorpha-4,11-diene; Amorpha-4,11-diene; Amorphadiene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-1-(1-methylethenyl)-, (1R,4R,4aS,8aR)-
- CS-0640859
- DTXCID30161597
- 486452-24-8
- (1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethenyl)naphthalene
- Amorphadiene
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- インチ: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
- InChIKey: HMTAHNDPLDKYJT-CBBWQLFWSA-N
- ほほえんだ: CC1CCC(C2C1CCC(=C2)C)C(=C)C
計算された属性
- せいみつぶんしりょう: 204.187800766g/mol
- どういたいしつりょう: 204.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
Amorphadiene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A634365-2.5mg |
Amorphadiene |
92692-39-2 | 2.5mg |
$ 356.00 | 2023-04-19 | ||
A2B Chem LLC | AX40181-10mg |
Amorphadiene |
92692-39-2 | 10mg |
$1286.00 | 2024-07-18 | ||
TRC | A634365-5mg |
Amorphadiene |
92692-39-2 | 5mg |
$ 640.00 | 2023-04-19 | ||
TRC | A634365-1mg |
Amorphadiene |
92692-39-2 | 1mg |
$ 167.00 | 2023-04-19 | ||
TRC | A634365-10mg |
Amorphadiene |
92692-39-2 | 10mg |
$ 1217.00 | 2023-04-19 | ||
A2B Chem LLC | AX40181-1mg |
Amorphadiene |
92692-39-2 | 1mg |
$283.00 | 2024-07-18 | ||
A2B Chem LLC | AX40181-2.5mg |
Amorphadiene |
92692-39-2 | 2.5mg |
$462.00 | 2024-07-18 |
Amorphadiene 関連文献
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1. Artemisinic acid: A promising molecule potentially suitable for the semi-synthesis of artemisininJianqiang Kong,Yan Yang,Wei Wang,Kedi Cheng,Ping Zhu RSC Adv. 2013 3 7622
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Manfred Schrewe,Mattijs K. Julsing,Bruno Bühler,Andreas Schmid Chem. Soc. Rev. 2013 42 6346
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Xinxiao Sun,Xiaolin Shen,Rachit Jain,Yuheng Lin,Jian Wang,Jing Sun,Jia Wang,Yajun Yan,Qipeng Yuan Chem. Soc. Rev. 2015 44 3760
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Xinxiao Sun,Xiaolin Shen,Rachit Jain,Yuheng Lin,Jian Wang,Jing Sun,Jia Wang,Yajun Yan,Qipeng Yuan Chem. Soc. Rev. 2015 44 3760
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Marianna Loizzi,David J. Miller,Rudolf K. Allemann Org. Biomol. Chem. 2019 17 1206
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Paul M. Dewick Nat. Prod. Rep. 2002 19 181
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Christian A. Citron,Ramona Riclea,Nelson L. Brock,Jeroen S. Dickschat RSC Adv. 2011 1 290
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Benjamin J. Kotopka,Yanran Li,Christina D. Smolke Nat. Prod. Rep. 2018 35 902
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Jacob Pollier,Tessa Moses,Alain Goossens Nat. Prod. Rep. 2011 28 1897
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Jean-Alexandre Bureau,Magdalena Escobar Oliva,Yueming Dong,Codruta Ignea Nat. Prod. Rep. 2023 40 1822
Amorphadieneに関する追加情報
H-Cadina-4,11-Diene: A Comprehensive Overview
H-Cadina-4,11-diene, also known by its CAS registry number 92692-39-2, is a terpenoid compound that has garnered significant attention in the field of biomedicine due to its diverse biological activities. This naturally occurring compound belongs to the cadinaane family of sesquiterpenes, which are known for their complex structures and potent bioactive properties.
The structure of H-cadina-4,11-diene is characterized by a unique arrangement of beta, alpha, and gamma hydroxyl groups, along with conjugated double bonds that contribute to its antioxidant and anti-inflammatory potential. These structural features make it a promising candidate for drug development, particularly in the treatment of chronic diseases such as cancer, diabetes, and neurodegenerative disorders.
Recent studies have highlighted the compound's ability to modulate cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer cells. This modulation suggests that H-cadina-4,11-diene may have anticancer properties, potentially offering a novel therapeutic approach for various malignancies.
Furthermore, research into the neuroprotective effects of this compound has shown promising results in preclinical models of Alzheimer's disease. By inhibiting beta-amyloid aggregation and reducing oxidative stress, H-cadina-4,11-diene demonstrates potential as a dementia treatment. These findings underscore the importance of further investigating its mechanisms of action in neural systems.
Another area of interest is the compound's role in inflammation regulation. Through interaction with COX-2 and iNOS enzymes, H-cadina-4,11-diene exhibits anti-inflammatory activity, which could be harnessed for treating inflammatory bowel diseases or arthritis. This dual action on both inflammation and cell proliferation makes it a versatile candidate for multifunctional drugs.
Preclinical trials have also explored the toxicological profile of H-cadina-4,11-diene, revealing minimal adverse effects at therapeutic doses. This safety profile, combined with its potent bioactivities, positions it as a lead compound for drug development in several therapeutic areas.
Finally, ongoing research is focusing on optimizing the bioavailability and pharmacokinetics of H-cadina-4,11-diene to enhance its efficacy. By employing advanced drug delivery systems, scientists aim to maximize the therapeutic potential of this compound while minimizing systemic side effects.
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